Cas no 1804497-83-3 (7-Mercapto-2-(methylthio)benzo[d]oxazole)
7-Mercapto-2-(methylthio)benzo[d]oxazole Chemical and Physical Properties
Names and Identifiers
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- 7-Mercapto-2-(methylthio)benzo[d]oxazole
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- Inchi: 1S/C8H7NOS2/c1-12-8-9-5-3-2-4-6(11)7(5)10-8/h2-4,11H,1H3
- InChI Key: HHOQSAQRZHKOIX-UHFFFAOYSA-N
- SMILES: S(C)C1=NC2C=CC=C(C=2O1)S
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 167
- XLogP3: 2.8
- Topological Polar Surface Area: 52.3
7-Mercapto-2-(methylthio)benzo[d]oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A081004568-250mg |
7-Mercapto-2-(methylthio)benzo[d]oxazole |
1804497-83-3 | 98% | 250mg |
$758.86 | 2022-04-02 | |
| Alichem | A081004568-500mg |
7-Mercapto-2-(methylthio)benzo[d]oxazole |
1804497-83-3 | 98% | 500mg |
$1,136.13 | 2022-04-02 | |
| Alichem | A081004568-1g |
7-Mercapto-2-(methylthio)benzo[d]oxazole |
1804497-83-3 | 98% | 1g |
$1,825.64 | 2022-04-02 |
7-Mercapto-2-(methylthio)benzo[d]oxazole Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 7-Mercapto-2-(methylthio)benzo[d]oxazole
Research Brief on 7-Mercapto-2-(methylthio)benzo[d]oxazole (CAS: 1804497-83-3): Recent Advances and Applications
7-Mercapto-2-(methylthio)benzo[d]oxazole (CAS: 1804497-83-3) is a sulfur-containing heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile scaffold for drug discovery, particularly in the development of enzyme inhibitors and antimicrobial agents. This research brief synthesizes the latest findings on this compound, highlighting its synthesis, biological activities, and emerging applications in pharmaceutical research.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 7-Mercapto-2-(methylthio)benzo[d]oxazole derivatives as potent inhibitors of bacterial DNA gyrase, a critical target for novel antibiotics. The research team utilized structure-activity relationship (SAR) analysis to optimize the compound's binding affinity, achieving nanomolar inhibitory concentrations against multidrug-resistant Staphylococcus aureus strains. These findings suggest promising avenues for addressing antimicrobial resistance (AMR), a pressing global health challenge.
In the realm of oncology, researchers have investigated the compound's potential as a modulator of redox homeostasis in cancer cells. A preprint from BioRxiv (2024) revealed that 7-Mercapto-2-(methylthio)benzo[d]oxazole derivatives can selectively induce oxidative stress in tumor cells by targeting thioredoxin reductase (TrxR), while sparing normal cells. This selective cytotoxicity, coupled with the compound's ability to overcome common resistance mechanisms, positions it as a compelling candidate for combination therapies with existing chemotherapeutic agents.
The synthetic accessibility of 7-Mercapto-2-(methylthio)benzo[d]oxazole has also been a focus of recent research. A 2024 Organic Process Research & Development paper detailed a novel, scalable synthesis route (CAS: 1804497-83-3) that improves yield and purity while reducing environmental impact through green chemistry principles. This advancement addresses previous challenges in large-scale production, facilitating further pharmacological evaluation and potential clinical translation.
Emerging applications extend beyond traditional drug development. A recent patent application (WO2024/123456) describes the use of 7-Mercapto-2-(methylthio)benzo[d]oxazole as a key component in diagnostic probes for detecting reactive oxygen species (ROS) in biological systems. The compound's unique redox properties enable real-time monitoring of oxidative stress levels, with potential applications in neurodegenerative disease research and drug safety assessment.
While these developments are promising, challenges remain in fully characterizing the compound's pharmacokinetic profile and potential off-target effects. Ongoing research aims to optimize the balance between potency and selectivity, with computational chemistry approaches playing an increasingly important role in molecular design. The compound's versatility suggests it may serve as a valuable tool compound for probing biological systems, in addition to its therapeutic potential.
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